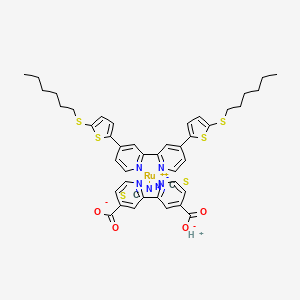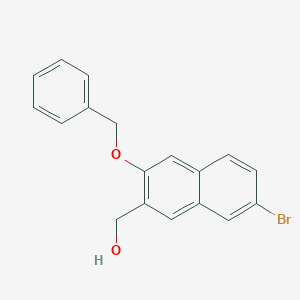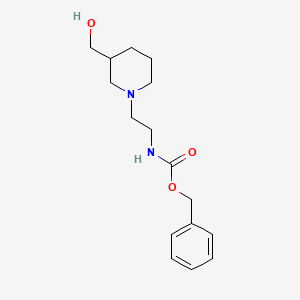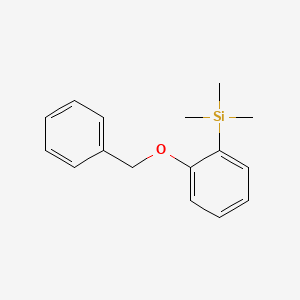
Biotinoyl tripeptide-1 Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinoyl tripeptide-1 acetate is a synthetic compound that combines biotin (Vitamin B7) with a tripeptide consisting of glycine, histidine, and lysine. This compound is primarily used in cosmetic and hair care products due to its ability to strengthen hair and promote hair growth . It is known for its high affinity for hair proteins, which allows it to enhance the health and appearance of hair follicles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Biotinoyl tripeptide-1 acetate is synthesized through a chemical reaction between biotin and tripeptide-1. The process involves the conjugation of biotin to the tripeptide, resulting in a compound with a molecular weight of 566.7 g/mol . The reaction typically occurs under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification . The compound is then formulated into various cosmetic products, such as shampoos, conditioners, and serums, at concentrations ranging from 1% to 3% .
Analyse Chemischer Reaktionen
Types of Reactions: Biotinoyl tripeptide-1 acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds within the compound.
Substitution: Substitution reactions can occur at the biotin or peptide moieties, leading to the formation of various derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Biotinoyl tripeptide-1 acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide conjugation and modification reactions.
Biology: Investigated for its role in cellular communication and metabolism, particularly in hair follicle cells
Medicine: Explored for its potential in treating hair loss and promoting hair growth by reducing dihydrotestosterone (DHT) production and stimulating keratinocyte proliferation
Industry: Widely used in the cosmetic industry for formulating hair care products that strengthen hair and prevent hair loss
Wirkmechanismus
Biotinoyl tripeptide-1 acetate exerts its effects by stimulating scalp micro-circulation and the production of anchoring molecules, such as collagen IV and laminin . This enhances the health of hair follicles, strengthens hair, and inhibits hair loss. The compound also reduces the production of dihydrotestosterone (DHT), a hormone associated with hair loss, and promotes the proliferation of keratinocytes in the hair bulb .
Vergleich Mit ähnlichen Verbindungen
Biotinoyl tripeptide-1 acetate is often compared with other similar compounds, such as:
Palmitoyl tripeptide-1:
Copper tripeptide-1: Known for its wound healing and anti-inflammatory properties, this compound is used in skin care products.
Hexapeptide-12: Used in cosmetics for its skin conditioning properties.
Uniqueness: this compound is unique due to its high affinity for hair proteins and its ability to promote hair growth and reduce hair loss by targeting multiple pathways, including DHT reduction and keratinocyte proliferation .
Eigenschaften
Molekularformel |
C26H42N8O8S |
|---|---|
Molekulargewicht |
626.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid;acetic acid |
InChI |
InChI=1S/C24H38N8O6S.C2H4O2/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21;1-2(3)4/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38);1H3,(H,3,4)/t15-,16-,17-,18-,21-;/m0./s1 |
InChI-Schlüssel |
KETJBCHSHGDMCF-HOJFDESISA-N |
Isomerische SMILES |
CC(=O)O.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2 |
Kanonische SMILES |
CC(=O)O.C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(6-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14770296.png)





![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)
![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)



![tert-butyl 7-(3-cyclopropyl-1-methoxy-1-oxopropan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14770376.png)
